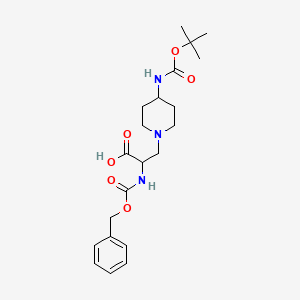![molecular formula C7H7ClFN3 B13056419 4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyrazolo[1,5-A]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrazolo[1,5-A]pyridin-3-amine hydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, resulting in the formation of the desired pyrazolopyridine scaffold . The reaction conditions are generally mild, and the process can be completed in a single step, making it efficient and cost-effective.
Industrial Production Methods
In an industrial setting, the production of 4-Fluoropyrazolo[1,5-A]pyridin-3-amine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyrazolo[1,5-A]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
4-Fluoropyrazolo[1,5-A]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoropyrazolo[1,5-A]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain kinases, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
Pyrazolo[1,5-a]pyrimidine: Shares the pyrazole ring but differs in the fused ring system.
Uniqueness
4-Fluoropyrazolo[1,5-A]pyridin-3-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C7H7ClFN3 |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
4-fluoropyrazolo[1,5-a]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H6FN3.ClH/c8-5-2-1-3-11-7(5)6(9)4-10-11;/h1-4H,9H2;1H |
InChI Key |
DKVKBTCVAYPYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(pyrimidin-5-yl)aceticacid](/img/structure/B13056346.png)

![Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13056368.png)










